Ethyl 4-chloroquinoline-7-carboxylate
Overview
Description
Ethyl 4-chloroquinoline-7-carboxylate is a chemical compound with the following properties:
- Chemical Formula : C₁₂H₁₀ClNO₂
- Molecular Weight : 235.67 g/mol
- Synonyms : Ethyl 7-chloroquinoline-4-carboxylate, 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester
Synthesis Analysis
The synthesis of this compound involves several steps. Inspired by its potential biological activities, researchers attempted to synthesize a series of novel 7-chloroquinoline derivatives. These derivatives include:
- 2,7-dichloroquinoline-3-carbonitrile (Compound 5)
- 2,7-dichloroquinoline-3-carboxamide (Compound 6)
- 7-chloro-2-methoxyquinoline-3-carbaldehyde (Compound 7)
- 7-chloro-2-ethoxyquinoline-3-carbaldehyde (Compound 8)
The synthetic route involved the application of the Vilsmeier–Haack reaction and aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde. The carbaldehyde functional group was transformed into nitriles using POCl₃ and NaN₃ , which were subsequently converted to amides using CH₃CO₂H and H₂SO₄ .
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloroquinoline-7-carboxylate consists of a quinoline ring with a chlorine atom at position 7 and an ethyl ester group attached to the carboxylate at position 4.
Chemical Reactions Analysis
The compound’s reactivity includes interactions with biological targets. For instance:
- Compound 7 exhibits moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line , as well as weak activity against the HCT-116 human colorectal carcinoma cell line .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 114°C
- Solubility : Soluble in organic solvents
Scientific Research Applications
Antimalarial and Anticancer Potential
Chloroquine and its derivatives have historically been used to combat malaria. However, resistance to chloroquine has led to its decreased use in this context. Recent studies have repurposed chloroquine derivatives for potential use in treating various infectious and noninfectious diseases. Notably, derivatives based on the chloroquine scaffold are being investigated for their anticancer properties. This repurposing is due to the compounds' ability to interfere with the cellular processes that cancer cells rely on for proliferation, suggesting a promising area for developing new anticancer therapies (Njaria et al., 2015).
Autoimmune Disorders
Chloroquine derivatives also show promise in managing autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. Their immunosuppressive properties help reduce the hyperactivity of T-cells and B-cells, as well as the expression of pro-inflammatory cytokines. This evidence supports their use as disease-modifying anti-rheumatic drugs, offering a potential therapeutic option for patients with autoimmune conditions (Taherian et al., 2013).
Antiviral Research
The search for effective treatments against COVID-19 has led to the investigation of chloroquine and hydroxychloroquine, showing some initial promise in vitro for inhibiting viral replication. Although clinical trials have yielded mixed results, the interest in these compounds highlights the ongoing research into their potential antiviral applications, including their mechanisms of action and the broader implications for treating viral infections (Dermawan et al., 2020).
Safety And Hazards
The safety profile of this compound is essential for further development. Preliminary results indicate that it is inactive in hepatotoxicity, immunotoxicity, mutagenicity, and cytotoxicity. However, further safety assessments are necessary.
Future Directions
Future research should focus on:
- Elucidating the compound’s precise mechanism of action.
- Investigating its potential as an antibacterial or anticancer drug.
- Exploring additional derivatives and their biological activities.
properties
IUPAC Name |
ethyl 4-chloroquinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWANQGUWFXQBGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00708110 | |
Record name | Ethyl 4-chloroquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloroquinoline-7-carboxylate | |
CAS RN |
282101-16-0 | |
Record name | 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=282101-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-chloroquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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